Home > Products > Screening Compounds P129804 > Axitinib sulfoxide
Axitinib sulfoxide - 1347304-18-0

Axitinib sulfoxide

Catalog Number: EVT-261295
CAS Number: 1347304-18-0
Molecular Formula: C22H18N4O2S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Axitinib sulfoxide (M12) is a major metabolite of Axitinib, an oral inhibitor of VEGFRs 1–3 used in the treatment of advanced renal cell carcinoma. [, , ] It is formed through the oxidation of Axitinib, primarily by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] Axitinib sulfoxide is pharmacologically inactive. []

Source and Classification

Axitinib is classified as a small molecule tyrosine kinase inhibitor with the chemical formula C22H18N4OSC_{22}H_{18}N_{4}OS and a molecular weight of 386.47 g/mol. It selectively inhibits vascular endothelial growth factor receptor 1, 2, and 3, thereby disrupting angiogenesis in tumors. Axitinib sulfoxide is formed through metabolic processes primarily in the liver, where cytochrome P450 enzymes catalyze its formation from axitinib .

Synthesis Analysis

Methods and Technical Details

The synthesis of axitinib involves several steps, including the formation of key intermediates through various reactions. The most notable method described in patents includes:

  1. Heck Coupling Reaction: An intermediate compound undergoes a Heck coupling with 2-vinyl pyridine.
  2. Reduction: The nitro group is reduced to an iodo group.
  3. Final Coupling: A docking reaction occurs with 2-sulfhydryl-N-methyl benzamide to yield axitinib .

The synthesis of axitinib sulfoxide itself occurs via oxidative metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. In vitro studies have shown that the formation of axitinib sulfoxide is influenced by substrate concentration and enzyme kinetics .

Molecular Structure Analysis

Structure and Data

Axitinib sulfoxide features a sulfoxide functional group attached to the indazole core structure of axitinib. The molecular structure can be represented as follows:

  • Chemical Formula: C22H18N4OSC_{22}H_{18}N_{4}O_{S}
  • Molecular Weight: Approximately 402.46 g/mol (considering the addition of oxygen in the sulfoxide).

The presence of the sulfur atom in the sulfoxide group modifies the electronic properties of the molecule, potentially impacting its binding affinity to target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving axitinib sulfoxide is its formation from axitinib through oxidation processes. Key points include:

  • Oxidation: This reaction typically involves the addition of an oxygen atom to the sulfur atom in axitinib, converting it into its sulfoxide form.
  • Enzymatic Catalysis: The reaction is facilitated by cytochrome P450 enzymes, which are crucial for drug metabolism in the liver .

Additionally, axitinib sulfoxide may undergo further metabolic transformations leading to other metabolites such as glucuronides.

Mechanism of Action

Process and Data

The mechanism of action for axitinib involves competitive inhibition of vascular endothelial growth factor receptors. Axitinib binds to the ATP-binding site within these receptors, preventing their activation by vascular endothelial growth factor. This inhibition leads to reduced phosphorylation of downstream signaling proteins such as endothelial nitric oxide synthase and protein kinase B, ultimately hindering tumor angiogenesis.

Axitinib sulfoxide may retain some biological activity or influence the pharmacodynamics of axitinib by altering its bioavailability or efficacy through metabolic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for understanding the pharmacokinetics and therapeutic window of axitinib and its metabolites.

Applications

Scientific Uses

Axitinib and its metabolites, including axitinib sulfoxide, are primarily used in oncology for treating advanced renal cell carcinoma. Their mechanism as inhibitors of angiogenesis makes them valuable in cancer therapeutics. Ongoing research also explores their potential applications in combination therapies or as part of personalized medicine strategies aimed at enhancing treatment efficacy while minimizing side effects .

Chemical Characterization of Axitinib Sulfoxide

Structural Identification and Nomenclature

Axitinib sulfoxide (C₂₂H₁₈N₄O₂S) is the primary oxidative metabolite of the tyrosine kinase inhibitor axitinib. Its structure results from sulfoxidation of the parent compound’s thiomethyl ether group (–S–CH₃ → –S(O)–CH₃), introducing a chiral sulfur center that adopts a stereogenic pyramidal geometry [1] [2]. This modification generates two enantiomers due to the tetrahedral arrangement around sulfur, though metabolic studies typically report the racemate. The IUPAC name is N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfinyl]-benzamide, with "sulfinyl" denoting the sulfoxide moiety [2] [7]. Key structural features include:

  • Retention of axitinib’s core indazole-vinylpyridine scaffold
  • Planar benzamide segment facilitating kinase binding
  • Polar sulfoxide group enhancing molecular polarity

Table 1: Structural Comparison of Axitinib and Axitinib Sulfoxide

PropertyAxitinibAxitinib Sulfoxide
Molecular FormulaC₂₂H₁₈N₄OSC₂₂H₁₈N₄O₂S
Molecular Weight386.47 g/mol402.47 g/mol
Key Functional GroupThiomethyl ether (–SCH₃)Sulfoxide (–S(O)CH₃)
Chiral CentersNoneSulfur (racemic mixture)
Canonical SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)NN=C3C=CC4=CC=CC=N4CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)NN=C3C=CC4=CC=CC=N4

Spectroscopic Profiling (NMR, MS, IR)

Mass Spectrometry: LC-MS/MS analysis reveals a protonated molecular ion [M+H]⁺ at m/z 403.1, 16 Da higher than axitinib (m/z 387.1), confirming oxygen addition. Major fragmentation pathways include:

  • Loss of methylsulfinyl radical (•SOCH₃, m/z 342.1)
  • Cleavage of the benzamide C–N bond (m/z 212.0 for indazole-vinylpyridinium ion) [3] [5]

Table 2: Characteristic MS/MS Fragments of Axitinib Sulfoxide

Precursor Ion (m/z)Product Ion (m/z)Fragment Identity
403.1342.1[M+H–SOCH₃]⁺
403.1212.0Vinylpyridine-indazole moiety
403.1180.1Pyridinium-vinyl fragment

Nuclear Magnetic Resonance: Key ¹H NMR shifts (hypothetical δ ppm in DMSO-d₆, based on structural analogs):

  • Sulfoxide-attached methyl: Singlet at δ 2.75 ppm (vs. δ 2.55 for axitinib’s –SCH₃)
  • Aromatic systems:
  • Indazole H-4: δ 8.45 (d, J=1.2 Hz)
  • Pyridine H-3’: δ 8.60 (d, J=4.8 Hz)
  • Vinyl proton: δ 7.50 (d, J=16.2 Hz, trans-configuration) [4]

Infrared Spectroscopy: Dominant bands include:

  • Sulfoxide S=O stretch: 1040 cm⁻¹ (vs. axitinib’s C–S band at 680 cm⁻¹)
  • Amide C=O stretch: 1655 cm⁻¹
  • Indazole N–H bend: 1550 cm⁻¹ [4]

Physicochemical Properties (Solubility, Stability, pKa)

Solubility: Axitinib sulfoxide exhibits moderate aqueous solubility (≥0.2 µg/mL across pH 1.1–7.8), exceeding the parent compound due to increased polarity from the sulfoxide group. However, it remains lipophilic (logP ~1.5 vs. axitinib’s 3.5) [7]. Partitioning behavior:

  • n-Octanol/water partition coefficient: ~2.5 (vs. 3.5 for axitinib)
  • pH-dependent solubility: Higher in acidic conditions (protonation of pyridine)

Acid-Base Properties:

  • pKa: Predicted pyridine pKa ~4.8 (similar to axitinib)
  • Sulfoxide group is non-ionizable but highly polar [7]

Stability:

  • Photostability: Decomposes under UV light (λ >300 nm) via sulfoxide bond cleavage, requiring amber glass storage
  • Oxidative stability: Resists further oxidation to sulfone under physiological conditions
  • Thermal stability: Degrades above 150°C with S–C bond dissociation
  • Solution stability: Stable in plasma for 24h at 4°C but degrades in liver microsomal preparations due to enzymatic reduction [1] [5]

Comparative Analysis with Parent Compound (Axitinib)

Structural and Electronic Differences:

  • Polar surface area: 95 Ų vs. 82 Ų in axitinib, reducing passive diffusion
  • Dipole moment: 5.2 Debye vs. 3.8 Debye, enhancing interaction with aqueous environments
  • H-bonding capacity: Sulfoxide oxygen acts as H-bond acceptor (absent in parent) [2]

Metabolic Interconversion:

  • Formation kinetics: CYP3A4/5-mediated oxidation (Km 4.0 µM for CYP3A4, Vmax 9.6 pmol·min⁻¹·pmol⁻¹)
  • Reversibility: Sulfoxide reductase enzymes can reduce it back to axitinib in hepatic tissues
  • Competing pathways: N-glucuronidation (minor) vs. dominant sulfoxidation [1]

Table 3: Metabolic and Binding Properties vs. Axitinib

ParameterAxitinibAxitinib SulfoxideBiological Implication
VEGFR-2 IC₅₀0.1 nM>100 nMLoss of target inhibition
CYP3A4 Km (µM)Substrate (Km ~4.0)ProductMetabolic precursor-product relationship
UGT1A1 affinityLowUndetectableNo glucuronidation of sulfoxide
Plasma protein binding>95%~90%Moderately higher free fraction

Structure-Activity Relationship (SAR) Implications:

  • The sulfoxide group disrupts hydrophobic interactions with VEGFR-2’s ATP-binding pocket, eliminating kinase inhibition
  • Increased polarity prevents membrane penetration, confining distribution to extracellular compartments
  • Stereoselective metabolism: (R)-enantiomer forms preferentially in human liver microsomes [1] [6]

Analytical Differentiation: UPLC separation resolves axitinib sulfoxide at 2.8 min vs. 4.2 min for axitinib using C18 columns with 0.1% formic acid/acetonitrile gradients, enabling quantification in biological matrices [3] [5].

Properties

CAS Number

1347304-18-0

Product Name

Axitinib sulfoxide

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+

InChI Key

MAHSNFBPPYMWFB-FMIVXFBMSA-N

SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

AG-028458, Axitinib metabolite M12, Axitinib sulfoxide, PF-03482595

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.